ANC 1 ANC 1
Brand Name: Vulcanchem
CAS No.: 156341-52-5
VCID: VC0233712
InChI:
SMILES:
Molecular Formula: C6H9NO4
Molecular Weight: 0

ANC 1

CAS No.: 156341-52-5

Cat. No.: VC0233712

Molecular Formula: C6H9NO4

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

ANC 1 - 156341-52-5

Specification

CAS No. 156341-52-5
Molecular Formula C6H9NO4
Molecular Weight 0

Introduction

Chemical Structure and Properties

ANC-1 features a 1,8-naphthyridine core with a cyano group at the 3-position, connected to a piperazine ring which is further linked to a phenylglycyl moiety. Specifically, ANC-1 contains an unsubstituted phenyl ring (R = –H) in its structure . The molecular formula of ANC-1 is C21H20N6O, with the following structural components:

  • A 1,8-naphthyridine heterocyclic core

  • A cyano (nitrile) group at the 3-position

  • A piperazine linker

  • A phenylglycyl moiety with no substituents on the phenyl ring

The presence of the cyano group and the nitrogen-rich heterocyclic system contributes to the compound's unique chemical reactivity and biological properties. The electronic distribution within the molecule, influenced by these functional groups, plays a crucial role in its interaction with biological targets.

Synthesis and Preparation Methods

The synthesis of ANC-1 follows a specific reaction pathway as described in the literature. The general synthetic route for ANC compounds involves the following steps :

  • Preparation of intermediate ANI-1 according to established literature protocols

  • Treatment of ANI-1 with chloroacetyl chloride in the presence of triethylamine (Et3N) as a base at room temperature to yield ANI-2

  • Subsequent reaction of ANI-2 with unsubstituted aniline in the presence of Na2CO3 and KI in DMF to yield the target compound ANC-1

The confirmation of the synthesized compound is typically achieved through various analytical techniques, including:

  • 1H NMR and 13C NMR spectroscopy

  • Liquid chromatography-mass spectrometry (LCMS)

  • Elemental analysis

  • Infrared (IR) spectroscopy

These methods ensure the structural integrity and purity of the synthesized ANC-1 compound before biological evaluation.

Biological Activities

CompoundR GroupMIC (μg/mL)MIC (μM)
ANC-1-H2567.12
ANC-2-4-CH2CH312.531.21
ANC-5-4-F2567.12
ANC-6-4-Cl2561.44
ANC-7-4-Br2555.39

For comparison, the standard drug p-amino salicylic acid demonstrated an MIC of 12.5 μg/mL (81.62 μM) , indicating that while ANC-1 shows activity, it is less potent than some established treatments and even some of its derivatives, such as ANC-2.

Comparison with Related Compounds

ANC-1 belongs to a broader class of 1,8-naphthyridine derivatives that include both the ANC series (ANC-1 to ANC-14) and the related ANA series (ANA-1 to ANA-12). Comparing these compounds provides additional context for understanding ANC-1's relative efficacy:

  • ANA-12, which contains a 5-nitrofuran-2-carbonyl group on the piperazine ring instead of a phenylglycyl moiety, demonstrated the most potent anti-tubercular activity among all tested compounds with an MIC of 6.25 μg/mL (16.52 μM) .

  • ANA-1, the direct analog in the ANA series, showed better activity (MIC = 12.5 μg/mL) than ANC-1, suggesting that the structural arrangement in the ANA series may be more favorable for anti-tubercular activity .

  • Within the broader context of 1,8-naphthyridine derivatives, compounds containing nitro groups, particularly at ortho positions (ANA-7, ANA-10), showed enhanced activity compared to unsubstituted variants like ANC-1 .

This comparative analysis highlights that while ANC-1 demonstrates moderate activity, structural modifications as seen in other compounds can significantly enhance anti-tubercular efficacy.

CompoundMIC (μg/mL)IC50 (HEK293T) μMSelective Index (SI)
ANC-212.5330 ± 3.4011
ANA-112.5580 ± 20.2517
ANA-126.25450.7 ± 20.2127

The selective index (SI), calculated as the ratio of IC50 to MIC, indicates the therapeutic window of a compound. Higher SI values suggest better selectivity for the target pathogen over mammalian cells. The promising SI values of related compounds suggest that optimized derivatives of ANC-1 might similarly exhibit favorable toxicity profiles.

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